

# In Vitro Characterization of SR-29065: A Technical Overview

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## Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

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## Abstract

**SR-29065** is a novel, synthetic small molecule identified as a selective agonist for the nuclear receptor REV-ERB $\alpha$ . This document provides a comprehensive in vitro characterization of **SR-29065**, summarizing its potency, selectivity, and metabolic stability. The information presented is collated from published scientific literature, intended to serve as a technical guide for researchers in pharmacology and drug development. All experimental methodologies are detailed, and key pathways and workflows are visualized to facilitate a deeper understanding of the compound's preclinical profile.

## Quantitative In Vitro Pharmacology

The in vitro pharmacological properties of **SR-29065** have been assessed through a variety of assays to determine its potency as a REV-ERB $\alpha$  agonist, its selectivity over the related REV-ERB $\beta$  isoform, and its potential for off-target effects, including cytochrome P450 (CYP) enzyme inhibition. The key quantitative data are summarized in the tables below.

**Table 1: Potency of SR-29065 at REV-ERB $\alpha$**

Parameter	Value (nM)	Assay Type
EC50	110	Cell-based functional assay

**Table 2: Selectivity Profile of SR-29065**

Target	Activity	Notes
REV-ERB $\beta$	No affinity observed	Specificity for REV-ERB $\alpha$ isoform

**Table 3: Cytochrome P450 Inhibition Profile of SR-29065**

CYP Isoform	% Inhibition at 10 $\mu$ M
CYP3A4	< 30%
CYP2D6	< 30%
CYP1A2	< 30%
CYP2C9	< 30%

**Table 4: Metabolic Stability of SR-29065**

System	Half-life (t <sub>1/2</sub> ) in minutes
Murine Liver Microsomes	32
Human Liver Microsomes	76

## Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of **SR-29065**.

### REV-ERB $\alpha$ Functional Potency Assay

A cell-based functional assay was utilized to determine the potency of **SR-29065** as a REV-ERB $\alpha$  agonist. The assay measures the ability of the compound to modulate REV-ERB $\alpha$ -dependent transcriptional regulation.

- Cell Line: A mammalian cell line (e.g., HEK293T) is transiently co-transfected with two plasmids:

- A plasmid expressing a fusion protein of the GAL4 DNA-binding domain and the REV-ERB $\alpha$  ligand-binding domain.
- A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
- Assay Principle: In the presence of a REV-ERB $\alpha$  agonist, the REV-ERB $\alpha$  ligand-binding domain undergoes a conformational change that promotes the recruitment of co-repressors. This complex, however, is designed in this assay to modulate the expression of the luciferase reporter gene. The potency of the agonist is determined by measuring the change in luciferase activity.
- Procedure:
  - Cells are seeded in 96-well plates.
  - The cells are co-transfected with the expression and reporter plasmids.
  - After an incubation period to allow for plasmid expression, the cells are treated with a serial dilution of **SR-29065**.
  - Following treatment, a luciferase substrate is added to the wells.
  - Luminescence is measured using a plate reader.
  - The resulting data are plotted as a dose-response curve, and the EC<sub>50</sub> value is calculated using a non-linear regression model.

## Selectivity and Off-Target Profiling

The selectivity of **SR-29065** was assessed against the closely related REV-ERB $\beta$  isoform. Additionally, its potential for drug-drug interactions was evaluated through cytochrome P450 (CYP) inhibition assays.

- REV-ERB $\beta$  Selectivity Assay: A similar cell-based functional assay as described for REV-ERB $\alpha$  is performed, but with a plasmid expressing the REV-ERB $\beta$  ligand-binding domain. The lack of a dose-dependent response indicates the selectivity of **SR-29065** for REV-ERB $\alpha$ .

- CYP450 Inhibition Assay:
  - Human liver microsomes are incubated with a specific substrate for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
  - **SR-29065** is added to the incubation mixture at a concentration of 10  $\mu$ M.
  - The reaction is initiated by the addition of an NADPH-regenerating system.
  - After a defined incubation period, the reaction is terminated.
  - The formation of the metabolite of the specific CYP substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).
  - The percentage of inhibition is calculated by comparing the metabolite formation in the presence of **SR-29065** to that in a vehicle control.

## Metabolic Stability Assay

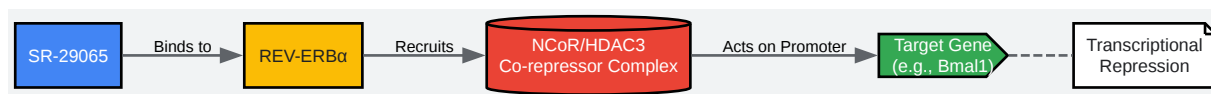
The metabolic stability of **SR-29065** was evaluated in both murine and human liver microsomes to predict its hepatic clearance.

- Procedure:
  - **SR-29065** is incubated with liver microsomes (murine or human) in the presence of an NADPH-regenerating system to initiate phase I metabolism.
  - Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  - The reactions are quenched by the addition of an organic solvent.
  - The concentration of the remaining **SR-29065** at each time point is determined by LC-MS analysis.
  - The natural logarithm of the percentage of **SR-29065** remaining is plotted against time.
  - The slope of the linear regression of this plot is used to calculate the in vitro half-life ( $t_{1/2}$ ).

## Visualized Pathways and Workflows

### REV-ERB $\alpha$ Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **SR-29065** as a REV-ERB $\alpha$  agonist.

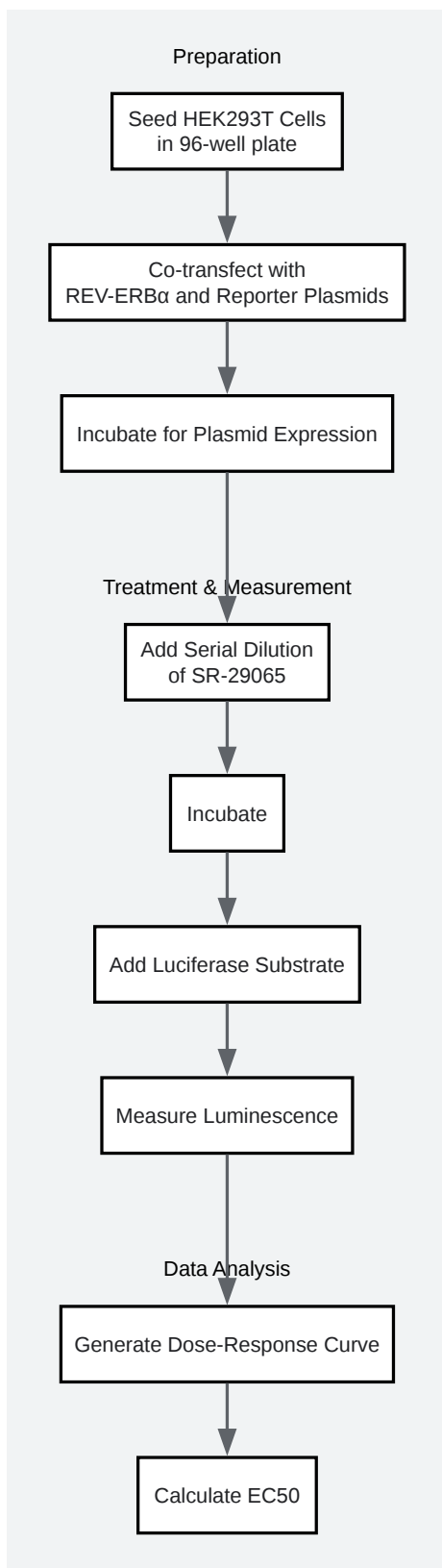


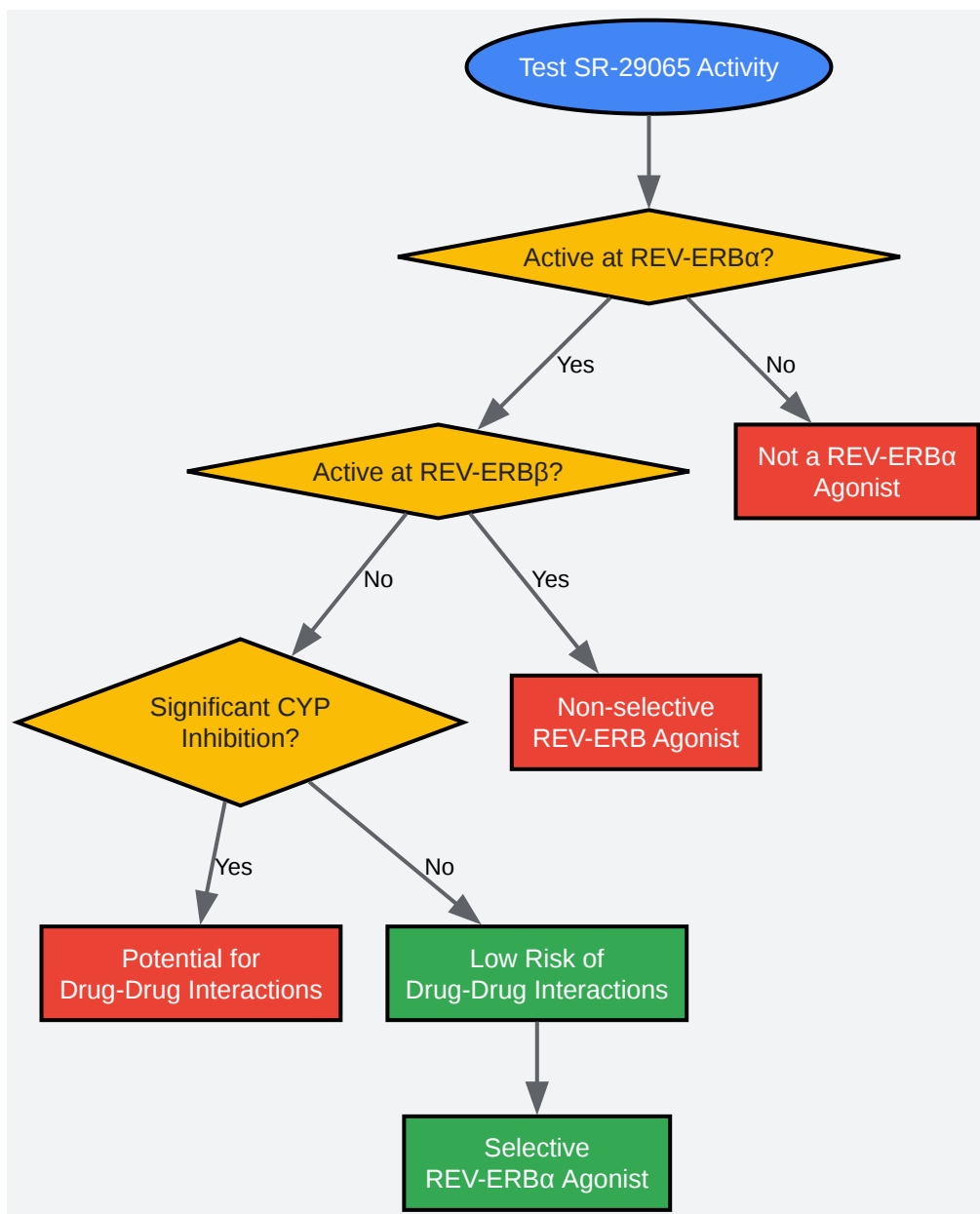
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Caption: **SR-29065** agonism of REV-ERB $\alpha$  and subsequent gene repression.

### Experimental Workflow for In Vitro Potency Assay

The diagram below outlines the key steps in the cell-based functional assay used to determine the EC<sub>50</sub> of **SR-29065**.





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